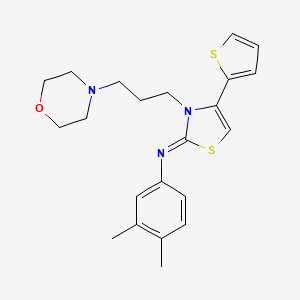

(Z)-3,4-dimethyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline

Description

(Z)-3,4-dimethyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline is a structurally complex heterocyclic compound featuring a thiazole core substituted with a thiophen-2-yl group, a 3-morpholinopropyl chain, and an aniline derivative. Its Z-configuration at the imine bond confers stereochemical specificity, which is critical for its physicochemical and biological interactions.

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-3-(3-morpholin-4-ylpropyl)-4-thiophen-2-yl-1,3-thiazol-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3OS2/c1-17-6-7-19(15-18(17)2)23-22-25(9-4-8-24-10-12-26-13-11-24)20(16-28-22)21-5-3-14-27-21/h3,5-7,14-16H,4,8-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOESSYYYPFOTAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C2N(C(=CS2)C3=CC=CS3)CCCN4CCOCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3,4-dimethyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a thiourea derivative reacts with a haloketone in the presence of a base.

Introduction of the Thiophene Group: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

Attachment of the Morpholine Moiety: This step involves the nucleophilic substitution of a halogenated precursor with morpholine.

Final Assembly: The final step involves the condensation of the intermediate with 3,4-dimethylaniline under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and thiophene rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can target the imine group, converting it to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).

Major Products

Oxidation: Oxidized derivatives of the thiazole and thiophene rings.

Reduction: Reduced amine derivatives.

Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

The compound (Z)-3,4-dimethyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline is a complex organic molecule that has garnered attention in various fields, particularly in medicinal chemistry and material science. This article explores its applications, synthesis methods, biological activities, and potential therapeutic uses.

Molecular Formula

The molecular formula of the compound is .

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to (Z)-3,4-dimethyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline have been studied for their ability to inhibit cancer cell proliferation. A study highlighted the antiproliferative effects of thiazolidine derivatives against various cancer cell lines, suggesting that modifications to the thiazole structure can enhance efficacy against tumors such as breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) .

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial activity. The incorporation of morpholine and thiophene groups can enhance the compound's ability to interact with microbial targets. Recent studies have shown that certain thiazole-containing compounds demonstrate effectiveness against bacterial strains, indicating potential for development as new antimicrobial agents .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in disease processes. For example, thiazole derivatives have been reported to inhibit α-amylase and urease, which are critical in carbohydrate metabolism and urea cycle processes respectively. This suggests a potential role in managing conditions like diabetes and kidney diseases .

Case Study 1: Anticancer Effects

In a study conducted on various thiazole derivatives, it was found that modifications to the thiazole ring significantly increased cytotoxicity against MCF-7 cells. The study concluded that compounds with morpholine substitutions showed enhanced activity due to better solubility and binding affinity .

Case Study 2: Antimicrobial Screening

A series of thiazole derivatives were screened for antimicrobial activity against several bacterial strains. Results indicated that specific structural features, including the presence of thiophene rings and morpholine groups, contributed positively to their antimicrobial efficacy .

Mechanism of Action

The mechanism by which (Z)-3,4-dimethyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways involved in disease processes. The thiazole and thiophene rings are known to interact with protein active sites, potentially leading to inhibition or activation of enzymatic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to the thiazole-based family, which includes derivatives with substituted aromatic rings and alkyl/heterocyclic side chains. Key structural analogues and their comparative attributes are outlined below:

Key Findings

The morpholinopropyl group in the target compound may enhance solubility but reduce surfactant potency compared to quaternary ammonium derivatives.

Biological Activity: Unlike BAC-C12 (a known antimicrobial agent), the target compound’s activity remains speculative. Computational studies suggest its thiophene and aniline groups could interact with kinase ATP-binding pockets, but experimental validation is lacking.

Biological Activity

The compound (Z)-3,4-dimethyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Synthesis of the Compound

The synthesis of thiazole derivatives typically involves the reaction of thioketones with amines or other nucleophiles. The specific compound of interest can be synthesized through multi-step reactions involving the introduction of the morpholinopropyl and thiophenyl groups onto a thiazole scaffold. The following general steps outline the synthesis:

- Formation of Thiazole Ring : Reaction between appropriate thioketones and amines.

- Substitution Reactions : Introduction of morpholinopropyl and thiophenyl substituents through nucleophilic substitution.

- Final Modifications : Adjustments to achieve the desired (Z) configuration.

Antimicrobial Activity

Thiazole derivatives have been widely studied for their antimicrobial properties. In vitro studies have demonstrated that compounds similar to (Z)-3,4-dimethyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline exhibit significant activity against various bacterial strains and fungi.

- Case Study 1 : A related thiazole compound showed activity against Candida albicans with a minimum inhibitory concentration (MIC) comparable to standard antifungal agents such as fluconazole .

Anticancer Activity

The anticancer potential of thiazole derivatives has also been explored extensively. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.

- Case Study 2 : A series of thiazole derivatives were tested against multiple cancer cell lines, revealing IC50 values in the low micromolar range, indicating potent cytotoxicity .

The biological activity of (Z)-3,4-dimethyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline may involve:

- Enzyme Inhibition : Interaction with enzymes such as kinases that play critical roles in cell signaling pathways.

- DNA Intercalation : Some thiazole derivatives have been shown to intercalate DNA, disrupting replication and transcription processes .

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells leading to apoptosis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Key factors influencing activity include:

| Structural Feature | Influence on Activity |

|---|---|

| Morpholine Substituent | Enhances solubility and bioavailability |

| Thiophene Ring | Contributes to electron delocalization |

| Dimethyl Groups | Potentially increases lipophilicity |

Research indicates that modifications to these structural features can significantly enhance potency against specific targets .

Q & A

Q. What synthetic routes are optimal for preparing (Z)-3,4-dimethyl-N-(3-(3-morpholinopropyl)-4-(thiophen-2-yl)thiazol-2(3H)-ylidene)aniline, and how can reaction conditions be optimized?

- Methodological Answer : A multi-step synthesis is recommended, involving:

-

Thiazole core formation : Use POCl3-mediated cyclization of thiosemicarbazides with carboxylic acid derivatives (as in ).

-

Morpholinopropyl side-chain introduction : Employ nucleophilic substitution or reductive amination under reflux (90°C, 3 hours, DMSO/water recrystallization) .

-

Z-configuration control : Optimize reaction temperature and solvent polarity to favor kinetic vs. thermodynamic products. Monitor via NMR for stereochemical purity .

-

Yield optimization : Adjust stoichiometry of morpholine derivatives and thiophene precursors. reports 87% yield for a structurally analogous thiazole via similar methods .

Parameter Typical Range Example from Analogous Compounds Reaction Temp. 80–100°C 90°C (thiadiazole synthesis) Solvent DMSO/water 2:1 ratio for recrystallization Catalyst POCl3 3 mol equivalents

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address structural ambiguities?

- Methodological Answer :

-

1H/13C NMR : Assign peaks using DEPT-135 and 2D-COSY to resolve overlapping signals from the morpholinopropyl and thiophene groups. For example, used 1H-NMR to confirm imine protons at δ 8.2–8.5 ppm .

-

FT-IR : Identify C=N stretches (1600–1680 cm⁻¹) and thiophene C-S bonds (600–700 cm⁻¹). Compare with DFT-calculated vibrational modes (as in ) .

-

UV-Vis : Analyze π→π* transitions of the thiazole-thiophene system (λmax ~270–320 nm) to assess conjugation .

Common Pitfalls :

- Elemental analysis discrepancies (e.g., reported 69.48% C vs. 68.2% theoretical due to hygroscopicity). Dry samples rigorously before analysis .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions between experimental and theoretical spectral data?

- Methodological Answer :

- Perform DFT calculations (B3LYP/6-311++G**) to simulate NMR/IR spectra. For example, correlated experimental FT-IR with computed vibrational frequencies for a thiazolidinone derivative, achieving <5% error .

- Use NBO analysis to evaluate hyperconjugation effects (e.g., morpholine’s lone-pair donation into thiazole’s π-system) .

- Frontier Orbital Analysis : Calculate HOMO-LUMO gaps to predict reactivity (e.g., thiophene’s electron-rich nature may lower LUMO energy, enhancing electrophilic substitution) .

Q. What strategies validate the Z-configuration of the imine group, and how does stereochemistry influence biological activity?

- Methodological Answer :

- X-ray crystallography : Resolve spatial arrangement of substituents. If crystals are unavailable, use NOESY NMR to detect proximity between thiophene protons and morpholinopropyl groups .

- Comparative docking studies : Simulate Z vs. E isomers binding to target proteins (e.g., kinases). ’s DFT framework can be adapted to model steric clashes or hydrogen-bonding differences .

Q. How can researchers address inconsistencies in elemental analysis data for nitrogen-rich heterocycles like this compound?

- Methodological Answer :

- Combustion analysis calibration : Use high-purity acetanilide as a standard. noted a 0.3% N excess due to residual solvent; repeat under inert atmosphere .

- Mass spectrometry : Confirm molecular ion [M+H]+ with HRMS (e.g., Q-TOF). For CAS 65992-13-4 (), exact mass was critical for validation .

Data Contradiction Analysis

Q. Why might experimental and theoretical LogP values differ for this compound, and how can this be mitigated?

- Methodological Answer :

- Experimental LogP : Use shake-flask HPLC (octanol/water partition). Theoretical LogP (e.g., 6.78 in ) often ignores solvent-accessible surface area of the morpholine ring .

- MD simulations : Model solvation dynamics to refine predictions. Adjust for thiophene’s hydrophobicity vs. morpholine’s polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.